Nooglutil

Vue d'ensemble

Description

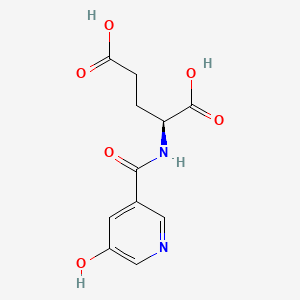

Nooglutyl, également connu sous le nom d'acide N-5-HydroxyNicotinoyl-L-Glutamique, est un agent nootropique qui a été étudié pour son potentiel à traiter l'amnésie et autres déficiences cognitives. Il a été largement étudié à l'Institut de recherche en pharmacologie de l'Académie des sciences médicales de Russie. Ce composé a montré divers effets sur le système nerveux central chez les modèles animaux .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Nooglutyl peut être synthétisé par une série de réactions chimiques impliquant le couplage de l'acide 5-hydroxy-3-pyridinecarboxylique avec l'acide L-glutamique. La réaction implique généralement l'utilisation d'agents de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle de Nooglutyl impliquerait probablement des voies synthétiques similaires mais à plus grande échelle. Le processus devrait être optimisé en termes de rendement et de pureté, impliquant des étapes telles que la recristallisation et la chromatographie pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Nooglutyl subit diverses réactions chimiques, notamment :

Oxydation : Nooglutyl peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir Nooglutyl en ses formes réduites.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs tels que le chlorure de thionyle (SOCl2) et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés de la pyridine, tandis que la réduction peut produire des dérivés d'amide réduits .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier la formation de liaisons amides et les réactions impliquant des dérivés de la pyridine.

Biologie : Étudié pour ses effets sur le système nerveux central et ses propriétés neuroprotectrices potentielles.

Médecine : Exploré comme traitement potentiel pour les déficiences cognitives, y compris l'amnésie et la maladie d'Alzheimer.

Industrie : Applications potentielles dans le développement de suppléments nootropiques et d'amplificateurs cognitifs

5. Mécanisme d'action

Nooglutyl exerce ses effets principalement par la modulation du système glutamatergique. Il agit comme un modulateur allostérique positif des récepteurs AMPA, améliorant la transmission synaptique et la plasticité. Cette modulation conduit à une amélioration de la mémoire et des fonctions cognitives. De plus, il a été démontré que Nooglutyl interagit avec le système dopaminergique, contribuant encore à ses effets d'amélioration cognitive .

Applications De Recherche Scientifique

Cognitive Enhancement

Nooglutil has been studied for its ability to enhance cognitive functions, particularly in the context of memory disorders. Research indicates that it can improve learning and memory retrieval in experimental models.

- Case Study: Memory Disorders Induced by Hypoxia

- In a study involving rats subjected to bilateral occlusion of the common carotid arteries, this compound significantly improved memory retrieval and reduced cognitive deficits associated with hypoxia. The compound was administered at a dose of 10 mg/kg, demonstrating a marked reduction in the affected brain area compared to control groups .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Kalenikova et al. (2006) | Rats with ischemic conditions | 10 mg/kg | Improved memory retrieval; reduced ischemic damage |

Neuroprotection

This compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases and conditions involving neuronal damage.

- Case Study: Ischemic Brain Injury

- Research has shown that this compound can mitigate the effects of ischemic brain injury. In a controlled study, administration of this compound resulted in a significant decrease in the volume of the ischemic lesion zone in rats, highlighting its protective effects on brain tissue during ischemic events .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Kalenikova et al. (2006) | Rats post-cerebral artery occlusion | 10 mg/kg | Reduced ischemic lesion volume |

Clinical Implications

The implications of this compound extend to various clinical conditions characterized by cognitive impairment:

- Cognitive Impairment in Older Adults

- Neurodegenerative Diseases

Mécanisme D'action

Nooglutyl shares structural similarities with other nootropic compounds such as Picamilon (N-Nicotinoyl-GABA) and Piracetam. it is unique in its specific modulation of AMPA receptors and its combined effects on both the glutamatergic and dopaminergic systems .

Comparaison Avec Des Composés Similaires

Nooglutyl partage des similitudes structurelles avec d'autres composés nootropiques tels que le Picamilon (N-Nicotinoyl-GABA) et le Piracétam. Il est unique dans sa modulation spécifique des récepteurs AMPA et ses effets combinés sur les systèmes glutamatergique et dopaminergique .

Composés similaires :

Picamilon : N-Nicotinoyl-GABA

Piracétam : 2-Oxo-1-pyrrolidine acétamide

Aniracétam : 1-(4-Méthoxybenzoyl)-2-pyrrolidinone

Oxiracétam : 4-Hydroxy-2-oxo-1-pyrrolidine acétamide.

Nooglutyl se démarque par sa combinaison unique de propriétés neuroprotectrices, d'amélioration cognitive et antiamnésiques, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires dans le domaine des nootropiques.

Activité Biologique

Nooglutil, chemically known as N-(5-oxynicotinoyl)-L-glutamic acid, is a nootropic compound that has garnered attention for its potential neuroprotective and cognitive-enhancing properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is primarily recognized as a positive modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. Research indicates that this compound enhances glutamatergic neurotransmission, which may contribute to its cognitive-enhancing effects. Specifically, it has been shown to compete with selective agonists for AMPA receptor binding sites, demonstrating significant pharmacological activity (IC50 = 6.4 ± 0.2 µM) .

Additionally, studies have suggested that this compound exerts indirect effects on the dopaminergic system. For instance, systemic administration of this compound was found to increase the dissociation constant and density of D2 receptors in vivo, indicating a complex interaction with dopaminergic signaling pathways .

Cognitive Enhancement and Neuroprotection

This compound has been evaluated for its cognitive-enhancing properties in various animal models. In a study involving rats undergoing benzodiazepine withdrawal, this compound administration significantly reduced anxiety levels measured through the Vogel conflict test . This suggests that this compound may possess anxiolytic properties alongside its cognitive benefits.

Antihypoxic Effects

Research has also highlighted the antihypoxic effects of this compound. In experimental settings with mice, this compound demonstrated the ability to mitigate hypoxic conditions effectively, indicating its potential utility in conditions associated with oxygen deprivation .

Summary of Key Findings on this compound

Case Studies

- Benzodiazepine Withdrawal Syndrome : In a controlled study, this compound was administered to rats subjected to chronic diazepam treatment. The results indicated a marked reduction in anxiety symptoms following withdrawal, suggesting a therapeutic role for this compound in managing withdrawal syndromes .

- Cognitive Impairment Models : Another investigation assessed the effects of this compound on cognitive deficits induced by stressors in animal models. The compound showed promise in enhancing memory retention and reducing anxiety-like behavior in elevated plus-maze tests .

Propriétés

IUPAC Name |

(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZGYOJFPGPYCS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=C1O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920687 | |

| Record name | Nooglutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-35-8 | |

| Record name | Nooglutil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112193-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nooglutil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112193358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nooglutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOOGLUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09UM5JOS3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.